molecular formula C8H5F3O2 B1586021 2-Hydroxy-3-(trifluoromethyl)benzaldehyde CAS No. 336628-67-2

2-Hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No. B1586021
Key on ui cas rn: 336628-67-2
M. Wt: 190.12 g/mol
InChI Key: ZUNOXMJBNMKYOM-UHFFFAOYSA-N
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Patent
US07923573B2

Procedure details

A n-butyl lithium-1.58M n-hexane solution (65.9 ml, 104 mmol) was added dropwise to a solution of 2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane (21.4 g, 86.8 mmol) which was synthesized according to the method described in literature (Miller, J. A. et al., J. Org. Chem. 1993, vol. 58, pp. 2637-2639) and N,N,N′,N′-tetramethylethylenediamine (15.7 ml, 104 mmol) in diethyl ether (230 ml) at −20° C. over 10 minutes. After the reaction mixture was stirred at −20° C. for 30 minutes, it was further stirred at room temperature for 40 minutes. After the reaction mixture was cooled to −30° C. and N,N-dimethylformamide (13.5 ml, 174 mmol) was added thereto, the mixture was further stirred at room temperature for 1 hour. After the reaction mixture was carefully poured into cooled water and the mixture was extracted with ethyl acetate (three times), the organic layer was successively washed with 1N hydrochloric acid, a 5% aqueous sodium hydrogencarbonate solution, water (twice) and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=20/1-10/1). The obtained 2-(tetrahydro-2H-pyran-2-yloxy)-3-(trifluoromethyl)benzaldehyde as a pale yellow oil was left to stand at room temperature overnight to give 2-hydroxy-3-(trifluoromethyl)benzaldehyde as a pale yellow solid (31.7 g, yield: 96%).
Quantity
65.9 mL
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]([F:22])([F:21])[C:8]1[CH:20]=[CH:19][CH:18]=[CH:17][C:9]=1[O:10]C1CCCCO1.CN(C)CCN(C)C.CN(C)[CH:33]=[O:34]>C(OCC)C.O>[OH:10][C:9]1[C:8]([C:7]([F:6])([F:21])[F:22])=[CH:20][CH:19]=[CH:18][C:17]=1[CH:33]=[O:34]

Inputs

Step One
Name
Quantity
65.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
21.4 g
Type
reactant
Smiles
FC(C1=C(OC2OCCCC2)C=CC=C1)(F)F
Step Two
Name
Quantity
15.7 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
13.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at −20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized
STIRRING
Type
STIRRING
Details
it was further stirred at room temperature for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to −30° C.
STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the reaction mixture was carefully poured
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (three times)
WASH
Type
WASH
Details
the organic layer was successively washed with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 5% aqueous sodium hydrogencarbonate solution, water (twice) and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=20/1-10/1)
WAIT
Type
WAIT
Details
The obtained 2-(tetrahydro-2H-pyran-2-yloxy)-3-(trifluoromethyl)benzaldehyde as a pale yellow oil was left
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(C=O)C=CC=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 192.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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